![molecular formula C15H10FN3O3 B1494641 Desmethylflunitrazepam-D4 CAS No. 1397234-19-3](/img/structure/B1494641.png)
Desmethylflunitrazepam-D4
Overview
Description
Desmethylflunitrazepam-D4, also known as norflunitrazepam, is a major urinary metabolite of flunitrazepam . Flunitrazepam is an intermediate-acting benzodiazepine marketed under the trade name Rohypnol as a hypnotic, sedative, anticonvulsant, and skeletal muscle relaxant .
Synthesis Analysis
The synthesis of Desmethylflunitrazepam-D4 involves complex chemical reactions. An LC–MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction has been developed and validated . This method is used for investigating postmortem, drug-facilitated sexual assault (DFSA), and driving under the influence of drugs cases (DUID) .Molecular Structure Analysis
The molecular formula of Desmethylflunitrazepam-D4 is C15H10FN3O3 . It has an average mass of 299.257 Da and a monoisotopic mass of 299.070618 Da .Chemical Reactions Analysis
Desmethylflunitrazepam-D4 undergoes various chemical reactions. A study has developed and validated an analytical method for the detection of 40 benzodiazepines, including Desmethylflunitrazepam-D4, in blood and urine by solid-phase extraction liquid chromatography–tandem mass spectrometry .Physical And Chemical Properties Analysis
Desmethylflunitrazepam-D4 is a liquid form certified reference material . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques . It is stored at a temperature of -20°C .Mechanism of Action
Desmethylflunitrazepam-D4, like other benzodiazepines, binds nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .
properties
IUPAC Name |
7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGIGRDYBQPXKQ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345016 | |
Record name | N-Desmethylflunitrazepam-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylflunitrazepam-D4 | |
CAS RN |
1397234-19-3 | |
Record name | N-Desmethylflunitrazepam-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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